molecular formula C10H10N2O3 B13457127 Methyl 5-methoxy-1H-indazole-7-carboxylate

Methyl 5-methoxy-1H-indazole-7-carboxylate

Cat. No.: B13457127
M. Wt: 206.20 g/mol
InChI Key: IXJVMUYXOWLUCR-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-2-nitrobenzoic acid with hydrazine hydrate, followed by esterification with methanol in the presence of a catalyst . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Methyl 5-methoxy-1H-indazole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-1H-indazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-indazole-5-carboxylate
  • Methyl 1H-imidazole-1-carboxylate
  • Methyl 3-bromo-1H-indazole-7-carboxylate

Uniqueness

Methyl 5-methoxy-1H-indazole-7-carboxylate is unique due to the presence of the methoxy group at the 5-position, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 5-methoxy-1H-indazole-7-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-7-3-6-5-11-12-9(6)8(4-7)10(13)15-2/h3-5H,1-2H3,(H,11,12)

InChI Key

IXJVMUYXOWLUCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)C(=O)OC)NN=C2

Origin of Product

United States

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